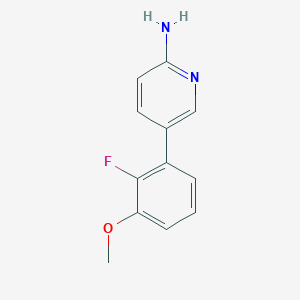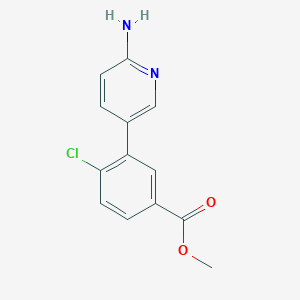
5-(4-Chloro-2-methoxyphenyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chloro-2-methoxyphenyl)pyridin-2-amine is an organic compound with the molecular formula C12H11ClN2O. This compound features a pyridine ring substituted with a chloro and methoxy group on the phenyl ring, making it a valuable intermediate in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-2-methoxyphenyl)pyridin-2-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process includes the use of palladium catalysts and boronic acid derivatives under controlled conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Chloro-2-methoxyphenyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Tin(II) chloride is often used for the reduction of nitro groups to amines.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group.
Major Products Formed
The major products formed from these reactions include N-oxides, substituted amines, and various derivatives depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-(4-Chloro-2-methoxyphenyl)pyridin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 5-(4-Chloro-2-methoxyphenyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Methoxyphenyl)pyridin-2-amine
- 5-(4-Chlorophenyl)pyridin-2-amine
- 5-(4-Methylphenyl)pyridin-2-amine
Uniqueness
5-(4-Chloro-2-methoxyphenyl)pyridin-2-amine is unique due to the presence of both chloro and methoxy groups on the phenyl ring. This combination of substituents imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
IUPAC Name |
5-(4-chloro-2-methoxyphenyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-16-11-6-9(13)3-4-10(11)8-2-5-12(14)15-7-8/h2-7H,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGRYNMBZDWUHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CN=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(6-Aminopyridin-3-yl)phenyl]methanol](/img/structure/B6330009.png)



![5-[3-(Methylsulfanyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6330041.png)

![5-[2-(Methylsulfanyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6330050.png)


![5-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B6330078.png)


